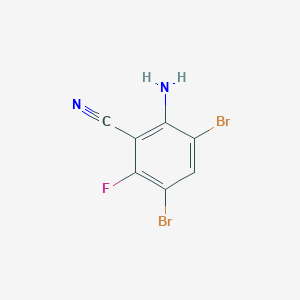

2-Amino-3,5-dibromo-6-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

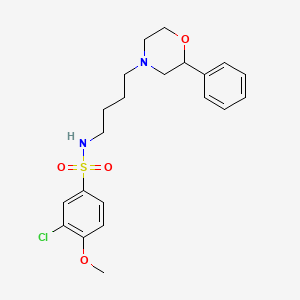

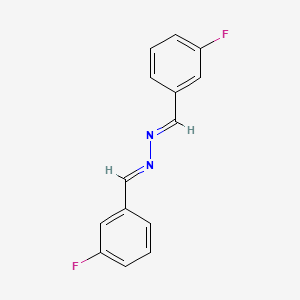

2-Amino-3,5-dibromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3Br2FN2 and a molecular weight of 293.92 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, a nitrile group (-CN), and an amino group (-NH2) .Wissenschaftliche Forschungsanwendungen

Green Corrosion Inhibitor for Mild Steel

2-Aminobenzene-1,3-dicarbonitriles derivatives, including structures related to 2-amino-3,5-dibromo-6-fluorobenzonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds showed significant inhibition efficiency, with one derivative achieving a 97.83% efficiency at a concentration of 100 mg/L. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. Electrochemical, thermodynamic, and surface analyses, along with quantum chemical calculations, supported these findings (Verma, Quraishi, & Singh, 2015).

Catalysis and Chemical Fixation of Carbon Dioxide

Research into the catalytic applications of aminobenzonitriles has demonstrated their potential in chemical fixation processes, particularly for carbon dioxide. A study involving various aminobenzonitriles, including structures similar to this compound, found that these compounds could be efficiently converted into quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2. This process highlights the role of aminobenzonitriles in the development of sustainable chemical practices by facilitating carbon dioxide utilization (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of 3-Bromo-2-fluorobenzoic Acid

2-Amino-6-fluorobenzonitrile, closely related to the compound , serves as a precursor in the synthesis of 3-bromo-2-fluorobenzoic acid, a compound with potential applications in various chemical syntheses. The synthesis process involves steps like bromination, hydrolysis, diazotization, and deamination, highlighting the compound's versatility as a precursor in organic synthesis (Zhou Peng-peng, 2013).

Biological Evaluation of Cr(III) Complexes

2-Aminobenzonitrile derivatives serve as starting materials for synthesizing biologically active compounds, including Cr(III) complexes. These complexes, featuring 2-aminobenzonitrile as a ligand, have shown promising antimicrobial and antioxidant activities, suggesting their potential in medical and biochemical research. The study underscores the importance of 2-aminobenzonitriles in the development of new therapeutic agents (Govindharaju et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3,5-dibromo-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUXGJAGFDDVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2657348.png)

![3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2657353.png)

![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)

![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)